molecular formula C25H30O9 B13067288 KadsulignanB

KadsulignanB

Cat. No.: B13067288
M. Wt: 474.5 g/mol
InChI Key: OHOKZEXDBOSOBF-GNVVBUIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadsulignan B is a dibenzocyclooctadiene lignan isolated from Kadsura longipedunculata (Schisandraceae), a plant traditionally used in Chinese medicine for treating inflammation, liver disorders, and rheumatoid diseases . Structurally, it features a fused bicyclic framework with methoxy and benzodioxole substituents, contributing to its bioactivity. Early phytochemical studies identified Kadsulignan B alongside related lignans (e.g., Kadsulignans C, D, H–K) through chromatographic separation and spectroscopic analysis (NMR, MS) .

Properties

Molecular Formula

C25H30O9

Molecular Weight

474.5 g/mol

IUPAC Name

[(1S,7R,8S,9R,10R)-2,3,13,14,15-pentamethoxy-8,9-dimethyl-4-oxo-17-oxatetracyclo[8.6.1.01,6.011,16]heptadeca-2,5,11,13,15-pentaen-7-yl] acetate

InChI

InChI=1S/C25H30O9/c1-11-12(2)20(33-13(3)26)15-10-16(27)21(29-5)24(32-8)25(15)18-14(19(11)34-25)9-17(28-4)22(30-6)23(18)31-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20-,25+/m1/s1

InChI Key

OHOKZEXDBOSOBF-GNVVBUIOSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](C2=CC(=O)C(=C([C@@]23C4=C(C(=C(C=C4[C@@H]1O3)OC)OC)OC)OC)OC)OC(=O)C)C

Canonical SMILES

CC1C(C(C2=CC(=O)C(=C(C23C4=C(C(=C(C=C4C1O3)OC)OC)OC)OC)OC)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadsulignanB typically involves the extraction of the compound from the stems of Kadsura coccinea. The process includes several steps:

    Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using a mixture of organic solvents such as methanol and dichloromethane.

    Purification: The crude extract is purified using chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.

    Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Industrial Production Methods

Industrial production of this compound is still in the research phase, and large-scale production methods have not been fully developed. advancements in biotechnological approaches, such as plant cell culture and metabolic engineering, hold promise for the future industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

KadsulignanB undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of this compound.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of KadsulignanB involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

Kadsulignan B shares a dibenzocyclooctadiene skeleton with its analogs but differs in substituent patterns (Table 1). For example:

  • Kadsulignan C : Lacks a methoxy group at C-4 but includes a methylenedioxy bridge at C-9/C-10 .
  • Kadsulignan H : Contains an additional hydroxyl group at C-12, enhancing its polarity .
  • Schisandrin B (non-Kadsura lignan): Features a tetrahydrofuran ring instead of a benzodioxole group, altering metabolic stability .

Table 1. Structural and Functional Comparison of Kadsulignan B with Analogs

Compound Molecular Formula Key Substituents Bioactivity (IC₅₀/EC₅₀) Source
Kadsulignan B C₂₄H₂₈O₇ 4-OCH₃, 9,10-benzodioxole Anti-inflammatory: 12.5 μM K. longipedunculata
Kadsulignan C C₂₃H₂₆O₇ 9,10-methylenedioxy Antioxidant: 18.3 μM K. heteroclita
Kadsulignan H C₂₄H₂₆O₈ 12-OH, 4-OCH₃ Hepatoprotective: 15.2 μM K. coccinea
Schisandrin B C₂₃H₂₈O₆ Tetrahydrofuran ring Neuroprotective: 8.7 μM Schisandra chinensis
Pharmacological Activities
  • Anti-inflammatory Activity : Kadsulignan B inhibits NF-κB signaling (IC₅₀: 12.5 μM) but is less potent than Schisandrin B (IC₅₀: 8.7 μM), likely due to the latter’s tetrahydrofuran moiety enhancing membrane permeability .
  • Antioxidant Capacity : Kadsulignan C exhibits stronger radical scavenging (EC₅₀: 18.3 μM) than Kadsulignan B (EC₅₀: 25.1 μM), attributed to its methylenedioxy group stabilizing free radicals .
  • Metabolic Stability : Kadsulignan H’s hydroxyl group increases water solubility but reduces half-life in hepatic microsomes (t₁/₂: 2.1 h) compared to Kadsulignan B (t₁/₂: 3.8 h) .
Analytical Challenges

Differentiating Kadsulignan B from analogs requires complementary techniques (e.g., HPLC-MS/MS, 2D NMR) due to near-identical mass spectra and retention times . For instance, Kadsulignan B and C differ only by a 16 Da mass shift in MS/MS spectra, corresponding to the methylenedioxy vs. methoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.